![molecular formula C13H11N3O3S2 B2725093 4-[4-(methylthio)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1707562-52-4](/img/structure/B2725093.png)

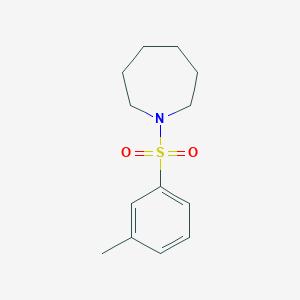

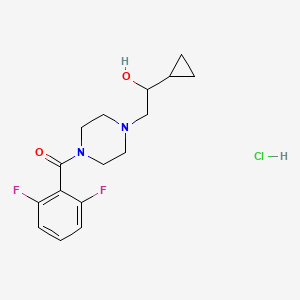

4-[4-(methylthio)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[4-(methylthio)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of pyrido[2,3-e][1,2,4]thiadiazinones and has been studied for its various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.

Aplicaciones Científicas De Investigación

Anticancer Activity

The synthesized compound has been evaluated for its anticancer potential. Eight derivatives demonstrated the ability to inhibit the growth of renal and non-small cell lung cancer cell lines . Further studies could explore its mechanism of action and potential use in cancer therapy.

Tuberculostatic Properties

Given the urgent need for effective treatments against tuberculosis, researchers have screened this compound for antitubercular activity. Its potential as a tuberculostatic agent warrants further investigation .

Cardiovascular Effects

1,2,4-Benzothiadiazine 1,1-dioxides, including this compound, are known for their cardiovascular effects. They may impact blood pressure regulation and other cardiovascular parameters .

ATP-Sensitive Potassium Channel Modulation

Similar to their pyridyl analogs, the 1,2,4-pyridothiadiazine 1,1-dioxides, these compounds act as ATP-sensitive potassium channel openers. Their influence on insulin release is also noteworthy .

Enzyme Inhibition

Compounds in this class inhibit enzymes such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase. These properties make them potential candidates for drug development .

Antibacterial and Antifungal Activity

Benzothiadiazine 1,1-dioxides exhibit broad-spectrum activity against bacteria, fungi, and Mycobacterium tuberculosis. Their sulfonamide scaffold contributes to this antimicrobial effect .

Propiedades

IUPAC Name |

4-(4-methylsulfanylphenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3S2/c1-20-10-6-4-9(5-7-10)16-12-11(3-2-8-14-12)21(18,19)15-13(16)17/h2-8H,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHPLPKJFKDDPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(methylthio)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B2725013.png)

![2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2725014.png)

![3-{[(5-Methyl-2-thienyl)methyl]amino}-1-propanol hydrochloride](/img/structure/B2725020.png)

![N5-(3-isopropoxypropyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2725021.png)

amine](/img/structure/B2725027.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone oxalate](/img/structure/B2725029.png)

![N-(2-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2725032.png)